8-Quinolinol, 7-(1,1-dimethylethyl)-
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Overview
Description
7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-(tert-butyl)quinolin-8-ol derivatives with reduced functional groups.
Substitution: Halogenated or alkylated quinolin-8-ol derivatives.
Scientific Research Applications
7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential in treating diseases such as malaria and fungal infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent enzymes in microorganisms.
Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.
Comparison with Similar Compounds
Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.
8-Hydroxyquinoline: A derivative with similar biological activities but lacking the tert-butyl group.
7-Bromoquinolin-8-ol: Another derivative with enhanced antimicrobial properties due to the presence of a bromine atom.
Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .
Properties
CAS No. |
52794-00-0 |
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Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-tert-butylquinolin-8-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3 |
InChI Key |
PANCGJXKJLJQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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